
(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride is a chiral compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core with an amino group and a hydroxyl group, making it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable quinoline precursor.
Reduction: The quinoline precursor undergoes reduction to form the dihydroquinoline intermediate.
Amination: The dihydroquinoline intermediate is then subjected to amination to introduce the amino group at the desired position.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing heterogeneous or homogeneous catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its fully reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Condensation: Acid or base catalysts are used to facilitate condensation reactions.
Major Products
The major products formed from these reactions include:
Quinoline N-oxides: Formed through oxidation reactions.
Reduced Quinoline Derivatives: Obtained from reduction reactions.
Substituted Quinoline Derivatives: Resulting from substitution reactions.
Condensed Heterocycles: Formed through condensation reactions.
Applications De Recherche Scientifique
(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic activities such as anticancer, antiviral, and antibacterial agents.
Biological Studies: Employed in the study of enzyme inhibitors, receptor agonists, and antagonists.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways and mechanisms.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as:
Enzyme Inhibitor: Inhibiting the activity of enzymes by binding to their active sites.
Receptor Modulator: Modulating the activity of receptors by acting as an agonist or antagonist.
Signal Transduction Modulator: Affecting signal transduction pathways by interacting with key signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
Quinoline: The parent compound with a wide range of derivatives and applications.
Quinoline N-oxides: Oxidized derivatives with distinct chemical and biological properties.
Uniqueness
(S)-3-Amino-3,4-dihydroquinolin-1(2H)-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other quinoline derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.
Propriétés
IUPAC Name |
(3S)-1-hydroxy-3,4-dihydro-2H-quinolin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8-5-7-3-1-2-4-9(7)11(12)6-8;/h1-4,8,12H,5-6,10H2;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKYFBQDSTZGJ-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C2=CC=CC=C21)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C2=CC=CC=C21)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
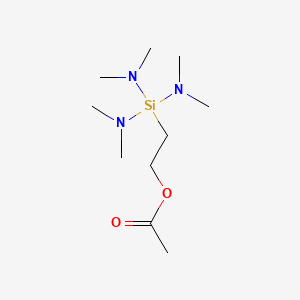
![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)


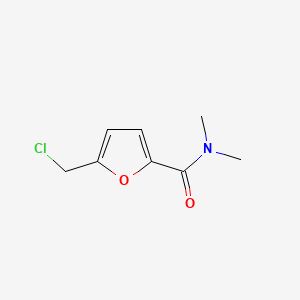
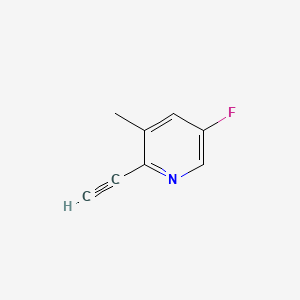
![1-{4-[(1R)-1-aminoethyl]piperidin-1-yl}ethan-1-one](/img/structure/B582361.png)
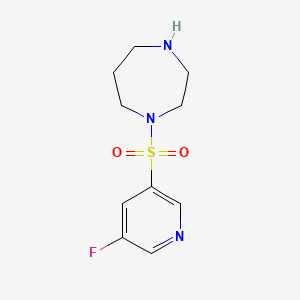
![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)
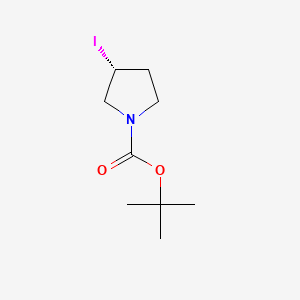
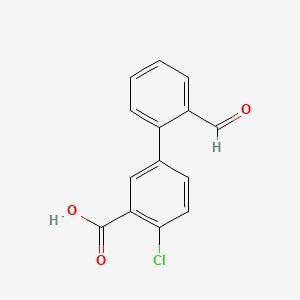

![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)
![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)
